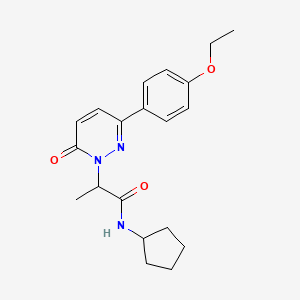

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” is a compound with the molecular formula C23H24N2O2 . It has a molecular weight of 360.4 g/mol . The IUPAC name for this compound is N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring fused with a cyclopentyl group and an ethoxyphenyl group . The InChI string and Canonical SMILES can provide more detailed structural information .Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 360.183778013 g/mol . The topological polar surface area is 51.2 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

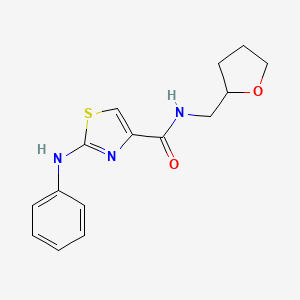

Research into related compounds often focuses on the synthesis of novel derivatives with potential therapeutic applications. For example, the synthesis and biological evaluation of various aminothiazoles and other derivatives containing specific moieties have been explored for their potential anti-inflammatory properties. These compounds were synthesized through various chemical reactions, and their structures were confirmed using spectroscopic data. The synthesized compounds underwent screening for analgesic and anti-inflammatory studies, indicating the broad interest in discovering new therapeutic agents through chemical synthesis (Thabet, Helal, Salem, & Abdelaal, 2011).

Antinociceptive Activity Studies

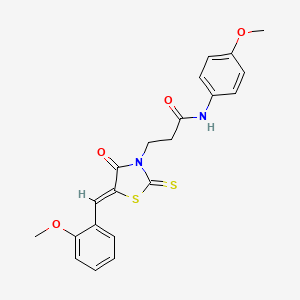

The exploration of compounds for their antinociceptive (pain-relieving) activity is another area of interest. Studies on derivatives of 3(2H)-pyridazinone, for example, have synthesized new compounds to test their effectiveness in relieving pain compared to aspirin, a common analgesic. Such research involves elucidating the chemical structures of the compounds and investigating their pharmacological activities through various models and tests, thereby contributing to the development of new analgesic drugs (Doğruer, Şahin, Ünlü, & Ito, 2000).

Antimicrobial and Antioxidant Activities

Investigations into the antimicrobial, antioxidant, and cytotoxic activities of compounds derived from natural or synthetic sources are crucial for identifying new drugs and materials with potential health benefits. For instance, metabolites isolated from endophytic fungi have shown significant antimicrobial and antioxidant activities, highlighting the importance of natural compounds in drug discovery and the development of new therapies for infectious and oxidative stress-related diseases (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).

Corrosion Inhibition

Beyond biomedical applications, related compounds are also explored for their potential in material science, such as corrosion inhibition. Research into pyridazinium-based ionic liquids, for example, demonstrates the interdisciplinary nature of chemical research, extending the applications of these compounds to protecting metals from corrosion, thereby contributing to the longevity and sustainability of materials in various industrial applications (El-hajjaji, Messali, Aljuhani, Aouad, Hammouti, Belghiti, Chauhan, & Quraishi, 2018).

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPGQPDEQSVJJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)

![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)

![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)

![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)

![6-Chloro-2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-4-quinolinecarboxylic acid](/img/structure/B2666620.png)

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)